2-(3-Oxocyclopentyl)isoindoline-1,3-dione
Overview
Description
2-(3-Oxocyclopentyl)isoindoline-1,3-dione is an organic compound with the molecular formula C13H11NO3 It is characterized by an isoindoline nucleus and a cyclopentyl group with a ketone functionality
Mechanism of Action
Target of Action
The primary target of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
The compound exerts a good competitive inhibition on AChE . This means that it competes with the substrate (acetylcholine) for the active site of the enzyme, reducing the rate of acetylcholine hydrolysis. This leads to an increase in the levels of acetylcholine, which is desirable in certain conditions such as Alzheimer’s disease .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting potential effects on dopaminergic signaling pathways.
Pharmacokinetics
It is known that the compound has very low acute toxicity, with an ld50 greater than 1600 mg/kg . This suggests that the compound is relatively safe at high doses.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of AChE . This can lead to enhanced cholinergic transmission. Additionally, modulation of the dopamine receptor D3 suggests potential antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, often employing a catalyst such as SiO2-tpy-Nb to achieve moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxocyclopentyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone functionality.
Substitution: The isoindoline nucleus allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-Oxocyclopentyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other materials due to its stable chemical structure .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Similar in structure but lacks the cyclopentyl group.
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in substitution patterns.
Succinimide: Contains a similar dione functionality but with a different ring structure.
Uniqueness
2-(3-Oxocyclopentyl)isoindoline-1,3-dione is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-oxocyclopentyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIZJQCGWLDNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712402 | |
Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029691-06-2 | |
Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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